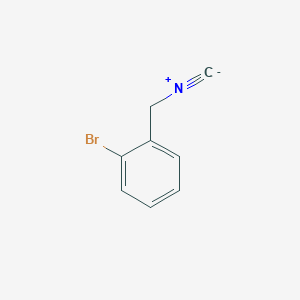

1-Bromo-2-(isocyanomethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

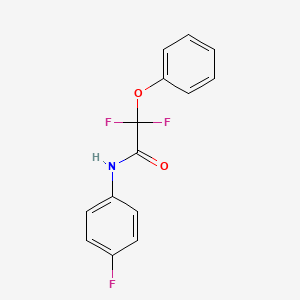

1-Bromo-2-(isocyanomethyl)benzene is a chemical compound with the molecular formula C8H6BrN and a molecular weight of 196.05 .

Molecular Structure Analysis

The InChI code for 1-Bromo-2-(isocyanomethyl)benzene is 1S/C8H6BrN/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2 . This indicates that the molecule consists of a benzene ring with a bromine atom and an isocyanomethyl group attached. The exact spatial arrangement of these groups would depend on the specific isomer of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-(isocyanomethyl)benzene are not fully detailed in the search results. It is known to have a molecular weight of 196.05 , but other properties such as density, boiling point, and melting point are not specified .Scientific Research Applications

Supramolecular Features and Crystallization

1-Bromo derivatives, such as 1-bromo-2-(isocyanomethyl)benzene, demonstrate significant supramolecular characteristics like hydrogen bonding, π–π interactions, and close contacts between different elements, as exemplified in the study of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene (Timo Stein et al., 2015). This research highlights the compound's ability to crystallize in specific forms, such as a sub-hydrate.

Synthesis of Complex Compounds

1-Bromo-2-(isocyanomethyl)benzene is utilized in the synthesis of complex organic compounds. For instance, it's used in the formation of 1-substituted 3-alkoxy-1H-isoindoles, showcasing a two-step synthesis process that includes reactions with nitriles and acid-catalyzed cyclization (Minami Kuroda & K. Kobayashi, 2015).

Fluorescence Properties

The compound's derivatives have been studied for their fluorescence properties, as seen in the synthesis of 1-Bromo-4-( 2,2-diphenylvinyl) benzene. This study focused on the compound's photoluminescence properties in both solution and solid states, highlighting its potential use in optoelectronic applications (Liang Zuo-qi, 2015).

Synthesis of Sterically Hindered Aryl Bromides

1-Bromo-2-(isocyanomethyl)benzene is instrumental in the synthesis of highly sterically hindered aryl bromides. This process was demonstrated in the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, which exhibits unique rotational isomerism and thermal properties (B. R. Steele et al., 2004).

Mechanism of Action

The mechanism of action of 1-Bromo-2-(isocyanomethyl)benzene is not specified in the search results. As a bromobenzene derivative, it may undergo reactions via electrophilic aromatic substitution . The isocyanomethyl group could also participate in reactions, but the specifics would depend on the reaction conditions and the other reactants present.

properties

IUPAC Name |

1-bromo-2-(isocyanomethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLJFUOADFXCOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine](/img/structure/B2819541.png)

![(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2819546.png)

![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819547.png)

![2-(4-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2819548.png)

![(4-Methoxyphenyl)-[(3-nitrophenyl)methyl]cyanamide](/img/structure/B2819555.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2819556.png)

![Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2819557.png)

![Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2819561.png)